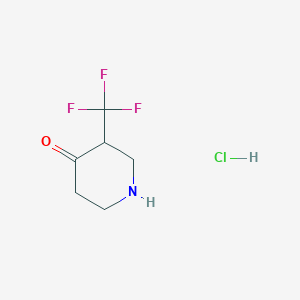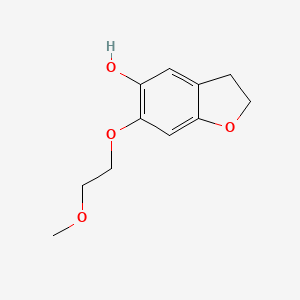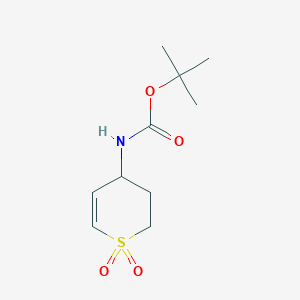
(3R)-3-amino-3-(4-methoxyphenyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-amino-3-(4-methoxyphenyl)butanoic acid is an organic compound with a chiral center, making it an enantiomerically pure substance This compound is characterized by the presence of an amino group, a methoxyphenyl group, and a butanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(4-methoxyphenyl)butanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired enantiomeric purity. One common method involves the Mannich reaction, where a primary or secondary amine reacts with formaldehyde and a carbonyl compound to form a β-amino-carbonyl compound . The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions or other catalytic processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-amino-3-(4-methoxyphenyl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, alcohols, amines, and various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
(3R)-3-amino-3-(4-methoxyphenyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies.
Medicine: It is investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which (3R)-3-amino-3-(4-methoxyphenyl)butanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the amino and carboxyl groups can form hydrogen bonds with amino acid residues .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
Uniqueness
(3R)-3-amino-3-(4-methoxyphenyl)butanoic acid is unique due to its chiral center, which imparts specific stereochemical properties that can influence its biological activity and interactions with other molecules. This distinguishes it from other similar compounds that may lack chirality or have different functional groups.
Propiedades
Fórmula molecular |
C11H15NO3 |
|---|---|
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
(3R)-3-amino-3-(4-methoxyphenyl)butanoic acid |
InChI |
InChI=1S/C11H15NO3/c1-11(12,7-10(13)14)8-3-5-9(15-2)6-4-8/h3-6H,7,12H2,1-2H3,(H,13,14)/t11-/m1/s1 |
Clave InChI |
VDLNFJAODXYIGP-LLVKDONJSA-N |
SMILES isomérico |
C[C@@](CC(=O)O)(C1=CC=C(C=C1)OC)N |
SMILES canónico |
CC(CC(=O)O)(C1=CC=C(C=C1)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![7-[3,5-Dihydroxy-2-(3-hydroxy-4-phenylbut-1-enyl)cyclopentyl]hept-5-enoic acid](/img/structure/B13899428.png)



![6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13899455.png)



